molecular formula C8H7FO2 B1601780 5-Fluoro-2,3-dihydrobenzofuran-3-ol CAS No. 60770-60-7

5-Fluoro-2,3-dihydrobenzofuran-3-ol

Cat. No.: B1601780
CAS No.: 60770-60-7
M. Wt: 154.14 g/mol
InChI Key: YQBZKBUZKDPWJW-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydrobenzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 3-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzyl ketones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxyacetophenones. Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve the yield of complex benzofuran ring systems .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,3-dihydrobenzofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2,3-dihydrobenzofuran-3-ol is investigated for its potential therapeutic applications, including:

  • Anticancer Activity : Studies have shown that derivatives exhibit significant inhibition of cell growth in various cancer types. For instance, one study found an IC50 value of 12 nM against KARPAS422 cells when combined with other compounds.
  • Antimicrobial Properties : The compound's structure allows it to interact with bacterial targets, making it a candidate for developing new antimicrobial agents .

Neuropharmacology

The compound modulates neurotransmitter systems by influencing the release of dopamine and serotonin. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases .

Biochemical Research

This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Its ability to influence these enzymes can lead to insights into drug interactions and metabolic pathways .

Anticancer Activity

A notable study highlighted the anticancer properties of 5-Fluoro-2,3-dihydrobenzofuran derivatives. The research indicated that these compounds could significantly inhibit cell growth across various cancer cell lines, providing a foundation for further development in cancer therapeutics.

Neurotransmitter Modulation

Research has suggested that this compound may enhance serotonin signaling pathways, which could be beneficial in treating mood disorders or neurodegenerative diseases. Preliminary data indicate its potential role as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position and the fluorine atom at the 5-position play crucial roles in its biological activity. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the replication of viruses by targeting viral enzymes or interfere with cancer cell growth by modulating signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which contribute to its distinct chemical and biological properties.

Biological Activity

5-Fluoro-2,3-dihydrobenzofuran-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 3-position and a fluorine atom at the 5-position of the benzofuran ring. The molecular formula is C₈H₇F O₂. The presence of fluorine enhances lipophilicity, potentially influencing the compound's interactions with biological targets and its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells and other therapeutic effects.
  • Cell Signaling Modulation : It may modulate signaling pathways related to apoptosis and cell growth, making it a candidate for cancer therapy.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies show that it inhibits the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC₅₀ values in the nanomolar range . The mechanism appears to involve the intracellular release of active metabolites that disrupt cellular processes essential for tumor growth.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing the release of dopamine and serotonin. This interaction could have implications for treating neurodegenerative diseases.

Case Studies

  • Inhibition Studies : A study evaluated the inhibition of L1210 cell proliferation, showing that this compound effectively reduced cell growth with significant potency .
  • Mechanistic Insights : Further investigations into its mechanism revealed that the compound's anticancer effects are reversible by thymidine addition, indicating a specific pathway involving nucleotide metabolism .

Comparative Analysis

A comparative analysis of similar compounds reveals unique features of this compound:

Compound NameStructural FeaturesUnique Aspects
2,3-DihydrobenzofuranLacks fluorine; only contains hydroxyMore hydrophilic; different biological properties
5-Chloro-2,3-dihydrobenzofuranContains chlorine instead of fluorineMay exhibit different reactivity patterns
BenzofuranParent structure without dihydro modificationLess complex; serves as a basic scaffold

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1-benzofuran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZKBUZKDPWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515173
Record name 5-Fluoro-2,3-dihydro-1-benzofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60770-60-7
Record name 5-Fluoro-2,3-dihydro-1-benzofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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